Ethanamine, N-triphenylphosphoranylidene-

Description

Contextualization of Ethanamine, N-triphenylphosphoranylidene- within Phosphorus Ylide Chemistry

Ethanamine, N-triphenylphosphoranylidene- (CAS 2971-92-8), also known as N-ethyliminotriphenylphosphorane, is a specific example of an aza-ylide. It belongs to the broader family of phosphorus ylides, which are neutral, dipolar molecules where a carbanion is bonded to a positively charged heteroatom, typically phosphorus. In the case of aza-ylides like Ethanamine, N-triphenylphosphoranylidene-, a negatively charged nitrogen atom is adjacent to a positively charged phosphorus atom.

The primary route to synthesizing Ethanamine, N-triphenylphosphoranylidene- is the Staudinger reaction, which involves the treatment of triphenylphosphine (B44618) with ethyl azide (B81097). chemistry-reaction.comwikipedia.org In this reaction, the phosphine (B1218219) acts as a nucleophile, attacking the terminal nitrogen of the azide, which then expels dinitrogen gas to form the stable iminophosphorane. masterorganicchemistry.com

The principal application of Ethanamine, N-triphenylphosphoranylidene- is its role as a reagent in the aza-Wittig reaction. libretexts.orgchemistry-reaction.com It reacts with aldehydes and ketones to produce the corresponding N-ethyl imines and triphenylphosphine oxide. This reaction is a nitrogen-analogue of the celebrated Wittig reaction. libretexts.org The mechanism proceeds via a [2+2] cycloaddition between the aza-ylide and the carbonyl group to form a four-membered oxazaphosphetane intermediate, which then fragments to yield the imine and the highly stable triphenylphosphine oxide, the latter being a major driving force for the reaction. The intramolecular version of this reaction is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. chemistry-reaction.com

Historical Development and Significance of Phosphine Imines (Aza-Ylides)

The history of phosphine imines dates back to 1919, when Nobel laureate Hermann Staudinger and his colleague Jules Meyer first reported the reaction between triphenylphosphine and phenyl azide. wikipedia.org This reaction, now known as the Staudinger reaction, produced the first example of an iminophosphorane, triphenylphosphine phenylimide. wikipedia.org Initially, the primary utility of this discovery was the reduction of azides to primary amines, achieved by hydrolyzing the intermediate iminophosphorane. masterorganicchemistry.com

It was not until about three decades later that the full synthetic potential of these aza-ylides was realized with the development of the aza-Wittig reaction. libretexts.org This extension demonstrated that the stable iminophosphorane intermediates could react with carbonyl compounds to furnish imines, providing a reliable and high-yielding method for C=N bond formation. libretexts.orgwikipedia.org This development was of immense significance as it offered a mild alternative to traditional methods of imine synthesis, which often require harsh conditions. Over the years, the scope of the aza-Wittig reaction has expanded significantly, finding widespread use in the total synthesis of complex natural products and in the construction of diverse heterocyclic frameworks. chemistry-reaction.com

Structural Characteristics and Bonding Nature of N-Triphenylphosphoranylidene Derivatives

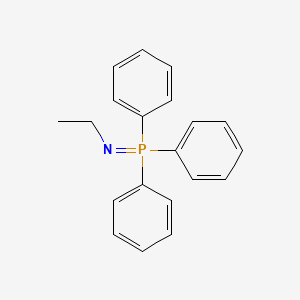

The structure and bonding of N-triphenylphosphoranylidene derivatives are key to understanding their reactivity. The central feature is the phosphorus-nitrogen double bond (P=N). The phosphorus atom is in the +5 oxidation state and typically adopts a tetrahedral geometry. In Ethanamine, N-triphenylphosphoranylidene-, the phosphorus atom is bonded to three phenyl groups and the nitrogen atom of the ethylamino group.

The P=N bond is best described as a combination of a sigma bond and a pi bond, with significant charge separation. This is represented by two main resonance structures: a neutral ylene form with a P=N double bond, and a zwitterionic ylide form with a positive charge on the phosphorus and a negative charge on the nitrogen (P⁺-N⁻). This dipolar character makes the nitrogen atom nucleophilic, which is the basis for its reactivity in the aza-Wittig reaction. X-ray crystallographic studies on related compounds, such as triphenylphosphine phenylimide, have shown a bent P-N-C bond angle, further supporting the significant contribution of the ylidic resonance structure. wikipedia.org The three phenyl groups attached to the phosphorus atom are arranged in a propeller-like fashion. byjus.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

47182-04-7 |

|---|---|

Molecular Formula |

C20H20NP |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

ethylimino(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C20H20NP/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |

InChI Key |

HDISZNSQGZXVLN-UHFFFAOYSA-N |

Canonical SMILES |

CCN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Alkyl Triphenylphosphoranylideneimines

Staudinger Reaction and Modifications for N-Substituted Phosphine (B1218219) Imine Formation

The Staudinger reaction, discovered by Hermann Staudinger and Jules Meyer in 1919, is a cornerstone in the synthesis of phosphine imines (also known as iminophosphoranes or aza-ylides). nrochemistry.comthermofisher.com The reaction involves the treatment of an organic azide (B81097) with a tertiary phosphine, such as triphenylphosphine (B44618). wikipedia.orgchem-station.com

Synthesis from Azides and Tertiary Phosphines

The classical approach to synthesizing N-alkyl triphenylphosphoranylideneimines involves the direct reaction of an alkyl azide with triphenylphosphine. wikipedia.orgwikipedia.org In the specific case of Ethanamine, N-triphenylphosphoranylidene-, the reaction would proceed between ethyl azide and triphenylphosphine.

The mechanism commences with the nucleophilic attack of the triphenylphosphine on the terminal nitrogen atom of the alkyl azide. wikipedia.org This initial step forms a linear phosphazide (B1677712) intermediate. The phosphazide then undergoes a cyclization to a four-membered ring transition state, which subsequently extrudes molecular nitrogen (N₂) to yield the final iminophosphorane. nrochemistry.com The release of the highly stable nitrogen gas provides a strong thermodynamic driving force for the reaction.

A general experimental procedure involves dissolving the organic azide in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and then adding triphenylphosphine. nrochemistry.com The reaction is often carried out at room temperature or with gentle heating. nrochemistry.com The resulting N-alkyl triphenylphosphoranylideneimine can often be isolated, as they are generally stable compounds. thermofisher.com

Table 1: Staudinger Reaction for N-Alkyl Triphenylphosphoranylideneimine Synthesis

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl Azide | Triphenylphosphine | Ethanamine, N-triphenylphosphoranylidene- | THF | 25-65 | High |

| Benzyl Azide | Triphenylphosphine | N-(Phenylmethyl)-N-(triphenylphosphoranylidene)amine | Toluene | 80 | >90 |

| 1-Azidohexane | Triphenylphosphine | N-Hexyl-N-(triphenylphosphoranylidene)amine | Diethyl Ether | 25 | High |

In Situ Generation and Reactivity of Phosphine Imine Intermediates

In many synthetic applications, the N-alkyl triphenylphosphoranylideneimine intermediate is not isolated but is generated in situ for subsequent reactions. This approach is particularly common in the aza-Wittig reaction, where the iminophosphorane reacts with a carbonyl compound to form an imine. chem-station.com The in situ generation avoids the need to isolate and purify the often-reactive iminophosphorane.

The reactivity of the generated phosphine imine is a key feature of its synthetic utility. The P=N bond has significant zwitterionic character, with a partial positive charge on the phosphorus atom and a partial negative charge on the nitrogen atom. This polarity makes the nitrogen atom nucleophilic.

Recent research has also explored the copper-mediated in situ generation of N-unsubstituted imines from alkyl azides, which can then be used in various transformations, such as the synthesis of multisubstituted pyridines and indoles. nih.govthieme.dethieme.de While not directly forming a phosphine imine, this demonstrates the broader utility of azides in generating reactive imine species in situ.

Alternative Routes to N-Phosphoranylideneamines

While the Staudinger reaction is the most common method, alternative routes to N-phosphoranylideneamines have been developed, offering different starting materials and reaction conditions.

Amination of Phosphonium (B103445) Ylides

Phosphonium ylides, which are key reagents in the Wittig reaction, can be aminated to form N-phosphoranylideneamines. libretexts.org A phosphonium ylide is typically prepared by treating a phosphonium salt with a strong base. libretexts.org The resulting ylide has a nucleophilic carbon atom.

The synthesis of pyridazinone and tetrahydrocinnolinone derivatives has been accomplished through the reaction of phosphonium ylides with various hydrazines, showcasing the utility of ylides in forming N-N bonds and related structures. researchgate.net While not a direct synthesis of a simple N-alkyl imine, this illustrates the principle of using a phosphonium ylide as a precursor to nitrogen-containing phosphorus compounds.

Transimination Reactions

Transimination reactions offer another pathway to N-alkyl triphenylphosphoranylideneimines. This method involves the reaction of a pre-formed iminophosphorane with an amine. If the amine is more volatile or the resulting imine is thermodynamically more stable, the equilibrium can be driven towards the desired product.

For example, N-aryl iminophosphoranes can be reacted with an alkyl amine, such as ethylamine, to potentially form Ethanamine, N-triphenylphosphoranylidene-. The success of this approach depends on the relative reactivities and boiling points of the amines and the stabilities of the iminophosphoranes. The transamination of aminomethylidene compounds is a known method for exchanging the amine component. mdpi.com

Table 2: Alternative Synthetic Routes to N-Phosphoranylideneamines

| Method | Starting Material 1 | Starting Material 2 | Product Type | Key Features |

|---|---|---|---|---|

| Amination of Phosphonium Ylides | Phosphonium Ylide | Amine Derivative (e.g., Hydrazine) | N-Heterocyclic Phosphine Imines | Avoids the use of azides. |

| Transimination | N-Aryl Iminophosphorane | Alkylamine | N-Alkyl Iminophosphorane | Driven by equilibrium. |

Reactivity and Mechanistic Investigations of N Triphenylphosphoranylideneamines

The Aza-Wittig Reaction: Fundamental Principles and Scope

The aza-Wittig reaction is a powerful method for the formation of carbon-nitrogen double bonds (imines) and various nitrogen-containing heterocyclic compounds. wikipedia.org It is the nitrogen analog of the well-known Wittig reaction. acs.org The reaction involves the treatment of an iminophosphorane with a carbonyl compound or other electrophiles. chem-station.com The iminophosphorane itself is typically generated in situ from the reaction of an organic azide (B81097) with triphenylphosphine (B44618), a process known as the Staudinger reaction. chem-station.comyoutube.com

The most common application of the aza-Wittig reaction is the synthesis of imines from aldehydes and ketones. wikipedia.orgcommonorganicchemistry.com The mechanism is analogous to the Wittig reaction. wikipedia.org The iminophosphorane attacks the carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxazaphosphetane. researchgate.net This intermediate then collapses, eliminating triphenylphosphine oxide and forming the desired imine. researchgate.net The formation of the highly stable triphenylphosphine oxide is a key driving force for this reaction. youtube.com

The reaction is generally high-yielding and tolerates a wide range of functional groups on both the iminophosphorane and the carbonyl compound. This versatility makes it a valuable tool in the synthesis of complex molecules, including natural products. For instance, intramolecular aza-Wittig reactions have been employed in the synthesis of nitrogen-containing heterocycles like (–)-benzomalvin A. wikipedia.org

Table 1: Examples of Imine Synthesis using the Aza-Wittig Reaction

| Iminophosphorane Precursor (Azide) | Carbonyl Compound | Product (Imine) |

| Phenyl azide | Benzaldehyde | N-Benzylideneaniline |

| Methyl azide | Acetone | N-(Propan-2-ylidene)methanamine |

| Tosyl azide | Cyclohexanone | N-(Cyclohexylidene)-4-methylbenzenesulfonamide |

N-Triphenylphosphoranylideneamines can participate in cycloaddition reactions, acting as a three-atom component. A notable example is the [3+2] annulation reaction. In these reactions, the iminophosphorane can react with various dipolarophiles, such as electron-deficient alkynes or alkenes, to form five-membered heterocyclic rings. nih.gov

For instance, the reaction of N-aryl-iminophosphoranes with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of pyrrole (B145914) derivatives. The reaction proceeds through a [3+2] cycloaddition mechanism where the iminophosphorane acts as a 1,3-dipole. nih.gov These cycloadditions are often highly regioselective and can be influenced by the nature of the substituents on both the iminophosphorane and the dipolarophile. nih.gov The development of phosphine-catalyzed [3+2] annulation reactions has further expanded the scope of this methodology for the synthesis of functionalized pyrrolines. organic-chemistry.org

The stereochemical outcome of the aza-Wittig reaction, particularly in the formation of imines, has been a subject of computational and experimental investigation. acs.orgacs.org Unlike the classic Wittig reaction where stereoselectivity can be a significant issue, the aza-Wittig reaction often shows a high preference for the formation of the (E)-imine. acs.org

Computational studies using Density Functional Theory (DFT) have shown that the reaction proceeds through a tandem [2+2] cycloaddition-cycloreversion sequence. acs.orgacs.org The initial formation of the oxazaphosphetidine intermediate is found to be stereochemically irrelevant because the subsequent cycloreversion step, which determines the final stereochemistry, occurs after equilibration of any possible invertomers. acs.org The preferential formation of the (E)-imine is predicted due to the lower activation energy for the transition state leading to this isomer. acs.org

Other Key Transformations Involving N-Triphenylphosphoranylideneamines

Beyond the aza-Wittig reaction with carbonyls, N-triphenylphosphoranylideneamines engage in a variety of other important chemical transformations.

N-Triphenylphosphoranylideneamines react readily with isocyanates and isothiocyanates. wikipedia.orgnoaa.gov The reaction with an isocyanate results in the formation of a carbodiimide (B86325) and triphenylphosphine oxide. wikipedia.org This transformation provides a convenient route to both symmetrical and unsymmetrical carbodiimides, which are valuable reagents in organic synthesis, for example, in peptide coupling reactions. Similarly, the reaction with isothiocyanates yields the corresponding carbodiimide analog where one of the nitrogen atoms is replaced by sulfur. wikipedia.org

Table 2: Reactions of N-Triphenylphosphoranylideneamines with Isocyanates and Isothiocyanates

| Iminophosphorane | Electrophile | Product |

| Ethanamine, N-triphenylphosphoranylidene- | Phenyl isocyanate | N-Ethyl-N'-phenylcarbodiimide |

| Ethanamine, N-triphenylphosphoranylidene- | Phenyl isothiocyanate | N-Ethyl-N'-phenyl-thiourea (after hydrolysis) |

The nitrogen atom in N-triphenylphosphoranylideneamines is nucleophilic and can participate in addition and substitution reactions. libretexts.orgmasterorganicchemistry.com For example, they can add to activated carbon-carbon multiple bonds, such as those in α,β-unsaturated esters or nitriles. masterorganicchemistry.com These reactions typically proceed via a Michael-type addition mechanism.

Furthermore, the nucleophilic character of the nitrogen allows it to displace leaving groups in substitution reactions. For instance, they can react with alkyl halides, although this is less common than their reactions with carbonyl compounds. The reactivity in these cases is influenced by the nature of the alkyl group and the leaving group. masterorganicchemistry.com

Rearrangement Reactions (e.g., Meisenheimer Rearrangements involving N-oxides)

While the Meisenheimer rearrangement is common for various tertiary amine N-oxides, particularly those bearing allylic or benzylic groups, there is a notable lack of documented examples involving the N-oxides of N-triphenylphosphoranylideneamines in the scientific literature. nih.govresearchgate.netresearchgate.net Theoretical and experimental investigations into the synthesis and thermal stability of N-oxides derived from iminophosphoranes such as Ethanamine, N-triphenylphosphoranylidene- would be necessary to determine if they undergo this type of rearrangement and by which mechanistic pathway.

For illustrative purposes, the general Meisenheimer rearrangement of a tertiary amine N-oxide is depicted below:

General Meisenheimer Rearrangement: R₃N⁺-O⁻ → R₂N-OR

Studies on other tertiary amine N-oxides, such as N-(2,4-dinitrophenyl)piperidine N-oxide, have shown that these rearrangements can occur intramolecularly, with the rate being influenced by steric and polar factors of the solvent. researchgate.net Thermolysis of mixtures of structurally similar amine N-oxides has, in some cases, led to the formation of intermolecular rearrangement products, suggesting a mechanism involving homolytic fission into radical intermediates that can recombine. wikipedia.org

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving N-triphenylphosphoranylideneamines, such as the aza-Wittig reaction, relies on a combination of spectroscopic and kinetic investigations.

Spectroscopic Probes for Intermediates (e.g., NMR for intermediate characterization)

The aza-Wittig reaction, analogous to the conventional Wittig reaction, is proposed to proceed through a four-membered ring intermediate known as an oxaphosphetane. synarchive.comwikipedia.org The direct observation and characterization of this transient intermediate are crucial for validating the reaction mechanism. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, serves as a powerful tool for this purpose.

In a hypothetical reaction between Ethanamine, N-triphenylphosphoranylidene- and an aldehyde, the formation of the oxaphosphetane intermediate would be expected to show a characteristic upfield shift in the ³¹P NMR spectrum compared to the starting iminophosphorane. The phosphorus atom in the tetracoordinate iminophosphorane has a different chemical environment compared to the pentacoordinate phosphorus in the oxaphosphetane.

| Compound/Intermediate | Hypothetical ³¹P NMR Chemical Shift (ppm) |

| Ethanamine, N-triphenylphosphoranylidene- | +15 to +30 |

| Oxaphosphetane Intermediate | -60 to -80 |

| Triphenylphosphine oxide (product) | +25 to +40 |

| This table is illustrative and based on typical shifts observed for related compounds. |

¹H and ¹³C NMR spectroscopy would also be instrumental in characterizing the oxaphosphetane intermediate, showing characteristic shifts for the protons and carbons within the four-membered ring.

Kinetic Studies of Aza-Wittig and Related Reactions

Kinetic studies provide quantitative insights into the reaction rates and the factors that influence them, which are essential for understanding the reaction mechanism. For the aza-Wittig reaction of Ethanamine, N-triphenylphosphoranylidene- with a series of substituted aromatic aldehydes, a Hammett plot can be constructed to probe the electronic effects of the substituents on the reaction rate. pharmacy180.comwikipedia.org

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction with a substituted aldehyde.

k₀ is the rate constant for the reaction with the unsubstituted aldehyde.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent. wikipedia.orgutexas.edunumberanalytics.com

A linear Hammett plot suggests that the reaction proceeds through the same mechanism for all the substituted reactants. The sign and magnitude of ρ provide valuable information about the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or reduction of positive charge) at the reaction center in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge (or reduction of negative charge) in the transition state. pharmacy180.comviu.ca

For the aza-Wittig reaction, the initial nucleophilic attack of the iminophosphorane on the aldehyde carbonyl carbon is the rate-determining step. A Hammett study would likely show a positive ρ value, as electron-withdrawing groups on the aldehyde would make the carbonyl carbon more electrophilic and thus accelerate the reaction.

The following interactive table presents hypothetical kinetic data for the reaction of Ethanamine, N-triphenylphosphoranylidene- with various substituted benzaldehydes, which could be used to construct a Hammett plot.

| Substituent (X) | Substituent Constant (σ) | Relative Rate Constant (kₓ/k₀) | log(kₓ/k₀) |

| p-NO₂ | 0.78 | 4.5 | 0.65 |

| m-Cl | 0.37 | 2.1 | 0.32 |

| H | 0.00 | 1.0 | 0.00 |

| p-CH₃ | -0.17 | 0.6 | -0.22 |

| p-OCH₃ | -0.27 | 0.4 | -0.40 |

| This table contains illustrative data to demonstrate the principles of a Hammett analysis. |

A plot of log(kₓ/k₀) versus σ would yield the reaction constant ρ as the slope.

Applications of N Triphenylphosphoranylideneamines in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The intramolecular aza-Wittig reaction is a robust strategy for the synthesis of nitrogen-containing heterocycles. scispace.comresearchgate.net This approach involves a molecule containing both an azide (B81097) (which is converted to the iminophosphorane in situ via the Staudinger reaction with triphenylphosphine) and a carbonyl group (such as an aldehyde, ketone, or ester). Upon formation, the iminophosphorane reacts with the internal carbonyl group to forge a cyclic imine, effectively closing the ring. ehu.es This method is valued for its mild reaction conditions and high yields, making it a powerful tool for building a wide array of heterocyclic systems. scispace.com

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, and they represent an attractive route to pyrrole (B145914) derivatives. rsc.org The aza-Wittig reaction has been integrated into MCRs to provide access to complex pyrrole structures. A notable strategy involves a sequence beginning with an MCR to assemble a precursor, which then undergoes a Staudinger/aza-Wittig reaction to form the final fused pyrrole system. thieme-connect.com

For instance, a one-pot, transition-metal-free method has been developed for synthesizing substituted pyrroles from chromones and phenacyl azides. researchgate.net In this process, the phenacyl azide reacts with triphenylphosphine (B44618) to generate an iminophosphorane intermediate. This intermediate then participates in an aza-Wittig reaction with the chromone, leading to the formation of the pyrrole ring. This method is notable for its operational simplicity, broad substrate scope, and high yields. researchgate.net

Another powerful example is the synthesis of 2H-Pyrrolo[3,4-c]quinolines, which are important scaffolds in medicinal chemistry. This synthesis is achieved through a two-stage process where a multicomponent reaction first provides a substituted pyrrole bearing an azide group. This intermediate then undergoes a subsequent intramolecular Staudinger/aza-Wittig reaction to construct the fused quinoline ring. thieme-connect.comthieme-connect.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) |

| Acetylacetone | Aniline derivative | 2-Azido-1-phenylethanone | Gluconic acid (aq.), then PPh₃ | 2-Phenyl-2H-pyrrolo[3,4-c]quinoline derivative | 65-85% |

| Ethyl Acetoacetate | Benzylamine | 2-Azido-1-(4-bromophenyl)ethanone | Gluconic acid (aq.), then PPh₃ | 2-Benzyl-2H-pyrrolo[3,4-c]quinoline derivative | 70-82% |

| Acetylacetone | 4-Methoxyaniline | 2-Azido-1-(4-chlorophenyl)ethanone | Gluconic acid (aq.), then PPh₃ | 2-(4-Methoxyphenyl)-2H-pyrrolo[3,4-c]quinoline derivative | 78-88% |

This table presents representative data for the multicomponent synthesis of fused pyrrole systems. thieme-connect.comthieme-connect.com

Fused heterocyclic systems are structures where two or more rings share a common bond. uomus.edu.iqacdlabs.com The intramolecular aza-Wittig reaction is exceptionally well-suited for constructing such architectures. By designing a linear precursor that contains an azide at one end and a carbonyl group positioned appropriately along the chain, a subsequent cyclization reaction can generate complex, fused polycyclic systems. ehu.esresearchgate.net

This strategy has been successfully applied to the synthesis of quinazolinones, which are nitrogen-rich fused heterocyclic alkaloids. semanticscholar.orgumassd.edu The "Eguchi aza-Wittig protocol" involves an o-azidobenzoyl derivative which, upon reaction with triphenylphosphine, undergoes an intramolecular aza-Wittig reaction with an adjacent amide or ester carbonyl to form the fused pyrimidinone ring of the quinazolinone core. semanticscholar.org Similarly, benzodiazepine derivatives can be synthesized using this methodology, highlighting its versatility in forming rings of different sizes. semanticscholar.org

| Precursor Type | Ring System Formed | Key Intermediate |

| o-Azidobenzamide | Quinazolinone | Acyliminophosphorane |

| o-Azidophenyl ketone | Indole derivative | Alkyliminophosphorane |

| γ-Azido ester | Pyrrolidinone | Alkyliminophosphorane |

| δ-Azido ketone | Piperidine derivative | Alkyliminophosphorane |

This table illustrates various fused heterocyclic systems synthesized via the intramolecular aza-Wittig reaction. ehu.essemanticscholar.org

Annulation is a chemical process in which a new ring is constructed onto an existing molecule. Phosphine-catalyzed annulation reactions are a cornerstone of modern heterocyclic synthesis. nih.govthieme-connect.com The intramolecular aza-Wittig reaction can be mechanistically classified as an annulation process, as it builds a new nitrogen-containing ring onto a pre-existing molecular fragment.

The quinazolinone annelation described previously is a prime example. semanticscholar.org Here, the pyrimidinone ring is fused onto a benzene ring. The reaction proceeds by forming the iminophosphorane, which then attacks an amide carbonyl group. The resulting four-membered oxazaphosphetane intermediate collapses, eliminating triphenylphosphine oxide and forming the C=N bond that completes the new six-membered heterocyclic ring. This powerful annulation strategy provides a direct route to complex fused systems from relatively simple linear precursors. semanticscholar.org

Formation of Imines and Related Nitrogenous Scaffolds

The most fundamental application of Ethanamine, N-triphenylphosphoranylidene- and related iminophosphoranes is the conversion of aldehydes and ketones into imines. wikipedia.org This transformation, the intermolecular aza-Wittig reaction, is the nitrogen analog of the Wittig olefination. The iminophosphorane acts as a potent nucleophile, attacking the carbonyl carbon to form a betaine intermediate, which then rearranges to a four-membered oxazaphosphetane. This intermediate subsequently collapses to yield the thermodynamically stable triphenylphosphine oxide and the corresponding imine. chem-station.com

The iminophosphorane can be pre-formed or, more commonly, generated in situ from the corresponding organic azide (e.g., ethyl azide) and triphenylphosphine via the Staudinger reaction. The newly formed iminophosphorane is then immediately trapped by the carbonyl compound present in the reaction mixture. chem-station.com

| Carbonyl Substrate | Iminophosphorane Reagent | Product |

| Benzaldehyde | Ethanamine, N-triphenylphosphoranylidene- | N-Benzylideneethanamine |

| Cyclohexanone | Ethanamine, N-triphenylphosphoranylidene- | N-Cyclohexylideneethanamine |

| Acetophenone | Ethanamine, N-triphenylphosphoranylidene- | N-(1-Phenylethylidene)ethanamine |

| 4-Nitrobenzaldehyde | Ethanamine, N-triphenylphosphoranylidene- | N-(4-Nitrobenzylidene)ethanamine |

This table shows examples of imine formation using the aza-Wittig reaction with Ethanamine, N-triphenylphosphoranylidene-.

This reaction is not limited to simple aldehydes and ketones. It can also be used with other carbonyl-like compounds. For example, reaction with carbon dioxide yields isocyanates, while reaction with isocyanates produces carbodiimides. wikipedia.org

Strategic Use in Total Synthesis of Natural Products and Bioactive Molecules

The reliability and mild conditions of the aza-Wittig reaction have made it a valuable tool in the total synthesis of complex natural products and bioactive molecules. semanticscholar.orgresearchgate.net Its ability to form key nitrogen-containing rings late in a synthetic sequence on highly functionalized substrates is a significant advantage.

A classic example is the total synthesis of (–)-Benzomalvin A. In this synthesis, two separate intramolecular aza-Wittig reactions were employed to construct both the six-membered and seven-membered nitrogen-containing rings of the molecule's core structure. wikipedia.orgsemanticscholar.org Another key application is found in the synthesis of the alkaloid (–)-dendrobine. Here, a five-membered nitrogen heterocycle is forged via an intramolecular aza-Wittig reaction of an azido ketone intermediate, which proceeds to form a polycyclic imine that is a direct precursor to the final product. ehu.es

Similarly, the synthesis of deoxyvasicinone, a pyrrolidinone-containing natural product, utilizes an intramolecular aza-Wittig reaction to form the crucial five-membered ring. semanticscholar.org These examples underscore the strategic importance of this reaction in providing efficient and chemoselective pathways to complex molecular architectures that would be challenging to assemble using other methods. nih.govresearchgate.net

Catalytic Roles and Applications of Phosphine Imine Derivatives

N-Triphenylphosphoranylideneamines as Ligands in Transition Metal Catalysis

N-Triphenylphosphoranylideneamines, also known as phosphorane iminato ligands, are powerful tools in the realm of transition metal catalysis. Their efficacy stems from their unique electronic and steric properties. The nitrogen atom's lone pair of electrons can form a strong coordinate bond with a transition metal center, acting as a potent sigma-donating ligand. This donation of electron density to the metal can stabilize it in various oxidation states, which is a crucial aspect of many catalytic cycles.

The triphenylphosphine (B44618) group imparts significant steric bulk, which can be advantageous in controlling the coordination number of the metal and influencing the selectivity of a reaction by dictating how substrates approach the active site. nbinno.com This steric hindrance can also promote the dissociation of ligands, a necessary step in numerous catalytic processes. nbinno.com

The versatility of these ligands is further enhanced by the ability to modify their electronic and steric profiles. By changing the substituents on both the nitrogen and phosphorus atoms, it is possible to fine-tune the ligand's properties to optimize the performance of a catalyst for a specific reaction.

Below is a table summarizing the application of related phosphine (B1218219) ligands in transition metal catalysis:

| Catalyst/Ligand System | Reaction Type | Substrates | Product | Yield (%) | Reference |

| [RhCl(PPh3)3] (Wilkinson's Catalyst) | Hydrogenation | Alkenes, Alkynes | Alkanes | High | nbinno.com |

| Pd(OAc)2 / PPh3 | Heck Reaction | Aryl halides, Alkenes | Substituted Alkenes | Good to Excellent | nbinno.com |

| Pd(PPh3)4 | Suzuki Coupling | Aryl halides, Boronic acids | Biaryls | High | nbinno.com |

| Ni(PPh3)2Cl2 / n-BuLi | Suzuki-Miyaura Coupling | Aryl chlorides, Arylboronic acids | Biaryls | Good to Excellent | researchgate.net |

Participation in Organocatalytic Transformations

Beyond their role as ligands for transition metals, phosphine imines, or iminophosphoranes, have carved out a significant niche in the field of organocatalysis. These compounds can function as potent, neutral, non-ionic Brønsted bases. Their catalytic activity is rooted in their ability to deprotonate weakly acidic pronucleophiles, thereby generating reactive intermediates. nih.gov

The hallmark of nucleophilic phosphine catalysis is the initial addition of the phosphine to an electrophilic starting material, which generates a reactive zwitterionic intermediate under mild conditions. nih.gov This strategy has been applied to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. beilstein-journals.org

Phosphine-catalyzed reactions are used to construct a diverse range of molecules, including various heterocyclic compounds. researchgate.net Examples of transformations catalyzed by phosphine imines include Michael additions, aldol reactions, and aza-Morita-Baylis-Hillman reactions. nih.gov The basicity and, consequently, the catalytic activity of these organocatalysts can be modulated by altering the substituents on the phosphorus atom.

The following table provides examples of organocatalytic reactions where phosphine-based catalysts are employed:

| Reaction Type | Catalyst | Substrates | Product Type | Key Feature |

| Aza-Baylis-Hillman Reaction | Tertiary Phosphine | Aldehydes, Imines, Activated Alkenes | Allylic Alcohols/Amines | C-C bond formation |

| [3+2] Annulation | Chiral Phosphine | Allenes, Imines | Functionalized Pyrrolines | Asymmetric Synthesis |

| β-Boration | PCy3 | α,β-Unsaturated Carbonyls, B2pin2 | β-Borylated Carbonyls | Brønsted base-free |

| Acylation | P(n-Bu)3 | Alcohols, Acid Anhydrides | Esters | Kinetic Resolution |

Photoredox Catalysis Involving Nitrogen-Phosphorus Systems

The intersection of photoredox catalysis with nitrogen-phosphorus systems represents an emerging and exciting frontier in synthetic chemistry. Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, thereby enabling novel and often milder reaction pathways. ethz.ch

While the direct application of "Ethanamine, N-triphenylphosphoranylidene-" in photoredox catalysis is not yet widely reported, the broader class of organophosphorus compounds is beginning to show significant promise in this area. acs.org These compounds can participate in photoredox cycles in several ways, including as radical initiators, catalysts, or radical precursors. acs.org

Nitrogen-phosphorus systems can be strategically designed to possess specific redox properties, making them suitable for photoredox applications. For instance, the generation of iminium ions from amines via photoredox catalysis is a valuable tool for synthesis. wikipedia.org These iminium ions are potent electrophiles that can participate in the formation of new carbon-carbon bonds. wikipedia.org

Furthermore, dual catalytic systems that combine a photoredox catalyst with another catalyst, such as a transition metal complex or an organocatalyst, have opened up new avenues for complex molecule synthesis. acs.org For example, a dual catalytic approach for carbon-phosphorus cross-coupling has been developed using gold and photoredox catalysis. acs.orgpurdue.edu The potential for designing novel nitrogen-phosphorus ligands that can actively participate in or modulate photoredox catalytic cycles is an area of active research.

Here is a table illustrating the roles of related systems in photoredox catalysis:

| Reaction Type | Photocatalyst | Role of N/P System | Substrates | Product | Key Feature |

| Aza-Henry Reaction | [Ru(bpy)3]2+ | Amine oxidation to iminium ion | N-Arylamines, Nitroalkanes | β-Nitroamines | C-C bond formation |

| Aryl Phosphonation | Phenothiazine (PTZ) | PPh3 as starting material | Aryl halides, PPh3 | Aromatic Phosphine Oxides | Transition-metal-free |

| Amine α-Functionalization | Ir(ppy)3 | Amine oxidation to α-amino radical | N-Arylamines, Cyanoarenes | α-Cyanoamines | Redox-neutral C-H functionalization |

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethanamine, N-triphenylphosphoranylidene-?

The synthesis typically involves phosphorus-based reagents in multi-step reactions. For example, analogous compounds are synthesized via reactions with phosphorus trichloride (PCl₃) or phosphonic acid under controlled conditions, often in the presence of triethylamine (Et₃N) to neutralize byproducts like HCl . A common approach involves coupling triphenylphosphine derivatives with amines, as seen in the preparation of iminophosphoranes. Reaction optimization may require inert atmospheres, anhydrous solvents (e.g., THF), and monitoring via thin-layer chromatography (TLC) to confirm product formation .

Advanced: How can density-functional theory (DFT) with exact-exchange corrections improve the understanding of this compound’s electronic structure?

Hybrid DFT functionals incorporating exact-exchange terms (e.g., B3LYP) are critical for accurately modeling the electronic properties of phosphorus-containing compounds. These methods reduce errors in atomization energies and ionization potentials, enabling precise predictions of bond dissociation energies, charge distribution, and reactive sites . For N-triphenylphosphoranylidene-ethanamine, DFT can elucidate the electron-withdrawing effects of the phosphoranylidene group on the ethanamine backbone, aiding in rationalizing its nucleophilic or electrophilic behavior in reactions.

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR are essential for confirming molecular structure. The ³¹P NMR signal near δ 20–30 ppm is characteristic of phosphoranylidene groups .

- X-ray Crystallography: Single-crystal X-ray diffraction (using software like SHELX ) provides unambiguous confirmation of bond lengths, angles, and spatial arrangement. For example, the P=N bond length in similar compounds is typically ~1.60–1.65 Å .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in NMR signals) may arise from dynamic effects like tautomerism or solvent interactions. Strategies include:

- Variable-temperature NMR to probe conformational equilibria.

- Computational validation using time-dependent DFT (TD-DFT) to simulate UV-Vis or IR spectra .

- Crystallographic refinement (e.g., SHELXL ) to verify structural assignments.

Basic: What are the stability considerations for storing and handling Ethanamine, N-triphenylphosphoranylidene-?

The compound is stable under inert atmospheres (argon/nitrogen) at low temperatures (2–8°C). It is incompatible with strong oxidizers and acids, which may trigger decomposition into carbon oxides and nitrogen oxides . Storage in amber glass vials with desiccants is recommended to prevent hydrolysis.

Advanced: What role does this compound play in catalytic cycles, particularly in annulation or cross-coupling reactions?

Phosphoranylidene derivatives often act as ligands or intermediates in catalytic cycles. For example, in phosphine-catalyzed [3+2] annulations, the compound may stabilize transition states via P=N→metal coordination, enhancing regioselectivity. Mechanistic studies using kinetic isotope effects (KIEs) or in-situ IR spectroscopy can track its participation .

Basic: What safety protocols are advised for handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory.

- Ventilation: Use fume hoods to avoid inhalation of decomposition products (e.g., NOx) .

- Waste Disposal: Neutralize with dilute acid/base before disposal, adhering to institutional guidelines .

Advanced: How can mechanistic studies differentiate between radical and polar pathways in reactions involving this compound?

- Radical Trapping Experiments: Add TEMPO or other radical scavengers; inhibition of reaction indicates radical intermediates.

- Electron Paramagnetic Resonance (EPR): Direct detection of radical species.

- Kinetic Profiling: Non-linear Arrhenius plots or non-integer reaction orders suggest multi-step or radical mechanisms .

Basic: What are the common impurities in synthesized batches, and how are they quantified?

Impurities may include unreacted triphenylphosphine or hydrolyzed byproducts. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is used for quantification. Acceptance criteria for impurities are typically set at ≤0.1% for individual unspecified contaminants .

Advanced: How does the steric bulk of the triphenylphosphoranylidene group influence its reactivity in stereoselective syntheses?

The bulky triphenyl group creates steric hindrance, favoring reactions at less hindered sites. For example, in asymmetric catalysis, it may enforce specific transition-state geometries, enhancing enantioselectivity. Computational modeling (e.g., molecular dynamics simulations) can predict steric effects on reaction trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.